molecular formula C13H11N3 B15202871 Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- CAS No. 61736-24-1

Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-

Cat. No.: B15202871
CAS No.: 61736-24-1
M. Wt: 209.25 g/mol
InChI Key: BNTAQQXPMRIMTD-UHFFFAOYSA-N
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Description

6-Phenylpyrrolo[1,2-c]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a phenyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenylpyrrolo[1,2-c]pyrimidin-3-amine typically involves the condensation of pyrrole-2-carbaldehyde with suitable reagents. One common method is the base-induced condensation with toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate . The reaction is usually carried out in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 45°C) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 6-phenylpyrrolo[1,2-c]pyrimidin-3-amine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyrrolo[1,2-c]pyrimidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-phenylpyrrolo[1,2-c]pyrimidin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylpyrrolo[1,2-c]pyrimidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl group and amine functionality contribute to its potential as a versatile scaffold in drug discovery and materials science .

Properties

CAS No.

61736-24-1

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-phenylpyrrolo[1,2-c]pyrimidin-3-amine

InChI

InChI=1S/C13H11N3/c14-13-7-12-6-11(8-16(12)9-15-13)10-4-2-1-3-5-10/h1-9H,14H2

InChI Key

BNTAQQXPMRIMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=NC(=CC3=C2)N

Origin of Product

United States

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